[1-(Aminomethyl)cyclopropyl](1-methyl-1H-pyrazol-3-yl)methanol
CAS No.:
Cat. No.: VC17670246
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3O |
|---|---|
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | [1-(aminomethyl)cyclopropyl]-(1-methylpyrazol-3-yl)methanol |
| Standard InChI | InChI=1S/C9H15N3O/c1-12-5-2-7(11-12)8(13)9(6-10)3-4-9/h2,5,8,13H,3-4,6,10H2,1H3 |
| Standard InChI Key | JFIVJIDHCFNYSY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)C(C2(CC2)CN)O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The molecule features three distinct structural components:
-
A 1-methyl-1H-pyrazol-3-yl ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms.
-
A cyclopropyl group substituted with an aminomethyl (-CHNH) moiety at the 1-position.
-
A methanol (-CHOH) group bridging the pyrazole and cyclopropane units .
This arrangement creates a rigid, three-dimensional geometry due to the strain inherent in the cyclopropane ring, which may influence its reactivity and intermolecular interactions .
Spectroscopic and Computational Data
-
Molecular Weight: 181.23 g/mol (calculated via PubChem’s algorithm) .
-
Hydrogen Bond Donors/Acceptors: 2 donors (NH, OH) and 4 acceptors (pyrazole N, O) .
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Exact Mass | 181.1216 g/mol |
| Topological Polar SA | 76.8 Ų |
| XLogP3 | -0.9 (predicted) |
Synthesis and Production Pathways
Cyclopropanation of Pyrazole Precursors
A pyrazole-bearing allylic alcohol could undergo Simmons-Smith cyclopropanation using diiodomethane and a zinc-copper couple. Subsequent functionalization of the cyclopropane with an aminomethyl group via Buchwald-Hartwig amination might yield the target molecule.
Fragment Coupling
Coupling a preformed 1-aminomethylcyclopropane carboxylic acid derivative with a 1-methyl-3-hydroxymethylpyrazole via peptide-like bond formation, followed by reduction, could assemble the methanol bridge.
Industrial-Scale Challenges
-
Cyclopropane Stability: High ring strain necessitates low-temperature reactions to prevent ring-opening .
-
Aminomethyl Group Reactivity: The -CHNH moiety may require protection (e.g., as a Boc-amide) during synthesis to avoid side reactions .
Physicochemical Properties
Solubility and Stability
-
Solubility: Predicted to be moderately soluble in polar aprotic solvents (DMF, DMSO) due to hydrogen-bonding capacity .
-
Stability: The cyclopropane ring’s strain may render the compound sensitive to heat or strong acids/bases, though exact data are unavailable .
Spectral Signatures
-
IR: Expected peaks at ~3300 cm (N-H/O-H stretch), 1650 cm (pyrazole C=N), and 900 cm (cyclopropane C-C) .
-
NMR: NMR would show distinct signals for the cyclopropane protons (δ 0.5–1.5), pyrazole H-4 (δ 7.5–8.5), and methanol -OH (δ 1.5–2.5, exchangeable) .
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Implications |
|---|---|---|
| 3-Methyl-1H-pyrazol-5-amine | Lacks cyclopropane and methanol | Reduced conformational rigidity |
| 4-(1-Methylpyrazol)spiro[4.4]nonan-1-one | Spirocyclic vs. bridged cyclopropane | Altered solubility and stacking |
The aminomethyl-cyclopropanol moiety in 1-(Aminomethyl)cyclopropylmethanol distinguishes it from simpler pyrazole derivatives, potentially offering superior target selectivity in biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume